5-Hexynenitrile

Descripción

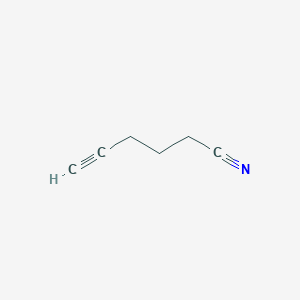

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hex-5-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYKFLLRVPPISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164187 | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14918-21-9 | |

| Record name | 5-Hexynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14918-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies of 5 Hexynenitrile

Electronic Structure and Reactivity Predictions

The electronic structure of 5-hexynenitrile, characterized by its electron-withdrawing nitrile group and electron-rich alkyne group, dictates its chemical reactivity. DFT calculations are a valuable tool for predicting this reactivity by modeling the molecule's frontier molecular orbitals and electrostatic potential. nih.gov The nitrile group (C≡N) is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov The terminal alkyne (C≡CH) provides a site for various addition reactions and can be deprotonated to form a potent nucleophile. caltech.edu Computational studies can predict the activation energies for such reactions, correlating well with experimental kinetic data for other nitriles. nih.gov This predictive power is useful in understanding its participation in reactions such as cobalt(I)-catalyzed [2+2+2] cycloadditions and copper-catalyzed alkyne-azide couplings. sigmaaldrich.commdpi-res.com

Semi-Empirical and Density Functional Theory (DFT) Calculations

Computational chemistry offers powerful tools to study molecular structures, properties, and reaction mechanisms. Among the most widely used methods are semi-empirical calculations and Density Functional Theory (DFT). researchgate.netnih.gov

Semi-empirical methods, which are based on Hartree-Fock theory but with some integrals approximated or replaced by empirical parameters, provide a computationally efficient way to study very large molecules. google.com While their accuracy can be limited, they are useful for initial explorations and for systems where higher-level calculations are not feasible. google.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. researchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. amazonaws.com This approach has proven to be a robust tool for investigating the electronic structure and reactivity of molecules like this compound. uni-rostock.de For instance, DFT has been employed to study cobalt(I)-catalyzed [2+2+2] cycloadditions between this compound and 1,3-diynes. researchgate.net In one asymmetric case involving bis(trimethylsilyl)-1,3,5-hexatriyne, semi-empirical calculations were used to explain the observed chemoselectivity by analyzing the LUMO coefficients. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com This theory posits that the primary interactions governing a chemical reaction occur between these frontier orbitals. wikipedia.org The energy and spatial distribution of the HOMO and LUMO can provide significant insights into the reaction's feasibility and stereochemistry. imperial.ac.ukslideshare.net

LUMO Coefficient Analysis for Regioselectivity

The regioselectivity of a chemical reaction, which describes the preference for one direction of bond making and breaking over others, can often be explained by analyzing the coefficients of the frontier molecular orbitals. chemtube3d.com In the context of cycloaddition reactions, the orientation of the reactants is determined by the overlap of the largest lobes of the HOMO of one molecule with the largest lobes of the LUMO of the other. chemtube3d.com

For reactions involving this compound, analysis of the LUMO coefficients can predict the most likely site of nucleophilic attack. The position with the largest LUMO coefficient is typically the most electrophilic and therefore the most susceptible to attack by a nucleophile. chemtube3d.com For example, in the cobalt(I)-catalyzed [2+2+2] cycloaddition between this compound and certain asymmetric 1,3-diynes, the observed regioselectivity has been rationalized by semi-empirical calculations of the LUMO coefficients. researchgate.net These calculations help to explain why the cycloaddition occurs with a specific orientation, leading to the formation of particular constitutional isomers. researchgate.net

Mechanistic Insights from Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. numberanalytics.comfossee.in By modeling the potential energy surface of a reaction, researchers can identify key structures such as transition states and intermediates, providing a comprehensive understanding of how reactants are converted to products. numberanalytics.comumich.edu

Elucidation of Transition States and Reaction Pathways

A central goal of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. numberanalytics.comresearchgate.net The structure and energy of the transition state determine the activation energy and, consequently, the rate of a reaction. numberanalytics.com Computational methods like the Nudged Elastic Band (NEB) and growing string methods are employed to locate transition states and map out the minimum energy pathway connecting reactants and products. umich.eduims.ac.jp

For reactions involving this compound, such as its participation in cobalt-catalyzed cycloadditions, computational studies can reveal the step-by-step process of bond formation and breaking. researchgate.netacs.org These calculations can help to understand the factors that control the stereochemistry and regiochemistry of the products formed. acs.org For example, in the reaction of alkynes with CpCo(CO)₂, computational studies can help to rationalize the formation of either cyclobutadiene-Co complexes or cyclotrimerization products by evaluating the relative energies of the reaction intermediates and transition states. acs.org

Investigation of Metal-Carbene Intermediates

Metal-carbene complexes are highly reactive intermediates that play a crucial role in a variety of catalytic reactions. dicp.ac.cnsci-hub.se These species, which feature a metal-carbon double bond, can be generated in situ from precursors like diazo compounds or alkynes in the presence of a transition metal catalyst. dicp.ac.cn Computational studies, often using DFT, have been instrumental in understanding the electronic structure and reactivity of these transient intermediates. nih.govmpg.de

In the context of reactions involving alkyne substrates, computational studies have shown that metal-carbene intermediates can be formed through a geminal delivery of two hydrogen atoms to the same carbon of the triple bond. mpg.de The formation and subsequent reactivity of these carbenes can be influenced by factors such as the polarity of substituents near the triple bond. mpg.de Theoretical investigations can help to determine whether a proposed metal-carbene is a kinetically competent intermediate on the catalytic cycle. mpg.de

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful experimental and computational tool for probing reaction mechanisms. escholarship.orgmdpi.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope at the same atomic position. faccts.de Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. mdpi.comcsbsju.edu

Computational modeling of KIEs involves calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. faccts.de The differences in zero-point vibrational energies between the isotopic molecules in the ground state and at the transition state are the primary origin of the KIE. faccts.de By comparing computationally predicted KIEs with experimentally measured values, researchers can gain valuable insights into the geometry of the transition state and the nature of bond-breaking and bond-forming processes. escholarship.orgfaccts.de While specific KIE studies on this compound are not detailed in the provided context, the general methodology is broadly applicable to understanding its reaction mechanisms.

Synthetic Methodologies Involving 5 Hexynenitrile

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides an efficient and atom-economical pathway for the formation of pyridines from alkynes and nitriles. The [2+2+2] cycloaddition, in particular, has been extensively explored for the synthesis of bipyridines using 5-hexynenitrile as a key building block. clockss.org This method involves the catalytic combination of two alkyne units and one nitrile unit to form a pyridine (B92270) ring.

The [2+2+2] cycloaddition reaction is a cornerstone for synthesizing 2,2'-bipyridines, which are crucial ligands in coordination chemistry and catalysis. clockss.org The reaction can be tailored to produce a variety of substituted bipyridines by carefully selecting the appropriate diyne and catalyst system.

Cobalt complexes are highly effective catalysts for the [2+2+2] cycloaddition of this compound with diynes to produce bipyridines. nih.govthermofisher.inthermofisher.comsigmaaldrich.com These reactions can be designed to yield annulated symmetric and asymmetric 3,3'-disubstituted 2,2'-bipyridines in a single step. nih.govresearchgate.net

A significant challenge in the synthesis of bipyridines via double [2+2+2] cycloaddition is controlling the regioselectivity, as three different regioisomers—2,2'-, 2,3'-, and 3,3'-bipyridines—can potentially be formed. clockss.org The pioneering work in this area demonstrated that cobalt-catalyzed reactions of this compound with certain diynes could lead to the formation of different bipyridine isomers. clockss.org The distribution of these isomers is highly dependent on the reaction conditions and the nature of the substrates. For instance, the reaction of this compound with 1,3-diynes presents an intrinsic regiochemical issue that needs to be addressed to favor the formation of the desired isomer. clockss.org

The regioselectivity of the cobalt-catalyzed cyclotrimerization is governed by a combination of electronic and steric factors. researchgate.netnih.gov In the synthesis of symmetric 3,3'-disubstituted 2,2'-bipyridines from this compound and a symmetric 1,3-diyne, the regioselectivity of the initial cycloaddition step is primarily controlled by the electronic effects of the conjugated triple bonds of the diyne. nih.govresearchgate.net For diynes containing an aminomethyl group, the regioselectivity of the second cycloaddition is directed by the coordination of the cobalt catalyst to the aminomethyl nitrogen rather than the nitrile nitrogen of this compound. nih.govresearchgate.net

In asymmetric systems, the chemoselectivity of the first cycloaddition can be explained by factors such as the lowest unoccupied molecular orbital (LUMO) coefficients of the diyne. nih.govresearchgate.net Generally, in cobalt-catalyzed alkyne cyclotrimerization, the regioselectivity is controlled by the steric bulk of the substituents on the alkyne, with the acetylenic carbon bearing a larger substituent preferentially becoming the α-carbon of the resulting metallacycle. researchgate.net However, electronic factors can also play a crucial role and, in some cases, may override steric influences to direct the regiochemical outcome. princeton.edu

A one-step, regioselective method for the synthesis of annulated symmetric and asymmetric 3,3'-disubstituted 2,2'-bipyridines has been developed using cobalt(I)-catalyzed [2+2+2] cycloadditions of this compound with 1,3-diynes. nih.govthermofisher.insigmaaldrich.comresearchgate.net This approach provides a direct route to these important ligand structures. researchgate.net

For the synthesis of symmetric bipyridines, the total regioselectivity of the first cycloaddition is ensured by the electronic conjugation of the triple bonds in the diyne. nih.govresearchgate.net In the case of asymmetric bipyridines, the first cycloaddition occurs with high chemoselectivity. nih.govresearchgate.net This methodology has been successfully applied to produce a range of these bipyridine structures. nih.govresearchgate.net

Table 1: Examples of Cobalt-Catalyzed Synthesis of Annulated Bipyridines

| Diyne Reactant | Product Type | Key Regioselectivity Factor | Reference |

|---|---|---|---|

| Symmetric 1,3-diyne | Symmetric 3,3'-disubstituted 2,2'-bipyridine (B1663995) | Electronic conjugation of triple bonds | nih.govresearchgate.net |

| Aminomethylated diyne | Symmetric 3,3'-disubstituted 2,2'-bipyridine | Cobalt coordination to aminomethyl nitrogen | nih.govresearchgate.net |

| Bis(trimethylsilyl)-1,3,5-hexatriyne | Asymmetric 3,3'-disubstituted 2,2'-bipyridine | LUMO coefficients of the diyne | nih.govresearchgate.net |

Homogeneous iron complexes have also been developed as catalysts for the [2+2+2] cycloaddition reaction of this compound derivatives with internal alkynes. clockss.org This method has been shown to produce a mixture of 2,2'- and 2,3'-bipyridines. clockss.org The regioselectivity in these iron-catalyzed systems is thought to be controlled by both electronic and steric factors of the alkyne substituents. clockss.org Research in this area has expanded the toolbox for pyridine synthesis, offering an alternative to the more commonly used cobalt, rhodium, and ruthenium catalysts. rsc.orgmdpi.comnih.gov

[2+2+2] Cycloaddition for Bipyridine Synthesis

Influence of Electronic and Steric Factors on Regioselectivity

Rhodium-Catalyzed Cycloaddition

Rhodium catalysts have proven to be highly effective in mediating the [2+2+2] cycloaddition of alkynes and nitriles to furnish substituted pyridines. nih.govcolab.ws This methodology provides a powerful and atom-economical approach to these important heterocyclic motifs. The generally accepted mechanism for this transformation commences with the oxidative coupling of two alkyne molecules to the rhodium center, forming a rhodacyclopentadiene intermediate. mdpi.comrsc.org Subsequently, the nitrile inserts into a rhodium-carbon bond of this intermediate, leading to a seven-membered rhodacycle. Reductive elimination from this species then yields the pyridine ring and regenerates the active rhodium catalyst. mdpi.com

Cationic rhodium(I) complexes, particularly those modified with BINAP ligands, have been shown to catalyze the chemo- and regioselective [2+2+2] cycloaddition of a variety of alkynes and nitriles under mild reaction conditions, resulting in highly functionalized pyridines. colab.ws While an excess of the nitrile component is often required in these reactions, the versatility of the rhodium catalyst allows for the synthesis of a wide array of pyridine derivatives. nih.gov Computational studies have suggested that the oxidative coupling of two alkynes is generally more favorable than the initial coupling of an alkyne and a nitrile. nih.gov

Ruthenium-Catalyzed Cycloaddition

Ruthenium complexes have also emerged as powerful catalysts for the [2+2+2] cycloaddition of diynes with nitriles, providing access to bicyclic pyridine systems. rsc.orgnih.gov A commonly employed catalyst for this transformation is [CpRuCl(cod)] (Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene). nih.gov These reactions can proceed under mild conditions and often exhibit high levels of chemo- and regioselectivity. nih.gov

The reaction of 1,6-diynes with nitriles catalyzed by Ru(II) complexes yields bicyclic pyridines in moderate to high yields. rsc.org The nature of the nitrile component can significantly influence the reaction's efficiency.

In ruthenium-catalyzed [2+2+2] cycloadditions, the chemoselectivity and regioselectivity are critical aspects that determine the structure of the final product. The choice of catalyst can dramatically influence the regioselectivity of the cycloaddition. rsc.org For instance, in the reaction of unsymmetrical dipropargyl amines with terminal alkynes, switching from a rhodium to a ruthenium catalyst can lead to a drastic change in the regioselectivity of the resulting pyridine derivatives. rsc.org

Studies have shown that in the presence of [Cp*RuCl(cod)], 1,6-diynes react chemo- and regioselectively with nitriles that possess a coordinating group, such as dicyanides or α-halonitriles, at ambient temperature to produce bicyclic pyridines. nih.gov The presence of a coordinating group on the nitrile, such as another nitrile group or a halogen, is believed to be crucial for the reaction to proceed efficiently under mild conditions. nih.gov The proposed mechanism for these reactions can involve either a ruthenacyclopentadiene intermediate, formed from the coupling of the two alkyne units, or an azaruthenacyclopentadiene intermediate, resulting from the initial coupling of an alkyne and the nitrile. researchgate.net While the latter has been proposed based on product regioselectivities, computational studies have indicated that the pathway involving the ruthenacyclopentadiene intermediate may be more energetically favorable in certain cases. researchgate.net

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

| [CpRuCl(cod)] | 1,6-Diynes and Dicyanides | Bicyclic Pyridines | High Regioselectivity | nih.gov |

| [CpRuCl(cod)] | 1,6-Diynes and α-Halonitriles | Bicyclic Pyridines | High Regioselectivity | nih.gov |

Applications in Natural Product Total Synthesis

The utility of cycloaddition reactions involving this compound and its derivatives is highlighted in the total synthesis of complex natural products.

The total synthesis of the Lycopodium alkaloid (+)-complanadine A, an unsymmetrical dimer of lycodine, has been accomplished by multiple research groups. nih.govorganic-chemistry.org One notable synthesis by Siegel and coworkers features a key cobalt-mediated [2+2+2] cycloaddition to construct the central bipyridine core of the molecule. nih.govorganic-chemistry.org Although this synthesis utilizes a 6-heptynenitrile (B96986) derivative, the strategy is directly applicable to this compound for the formation of related pyridine structures. clockss.org

In this synthetic approach, a highly functionalized monomer containing a nitrile and a terminal alkyne is subjected to a cobalt-catalyzed cycloaddition with a diyne. This reaction forges one of the pyridine rings of the dimeric natural product. The regioselectivity of this cobalt-mediated annulation can be controlled by the choice of the starting materials and the reaction solvent system to afford the desired product in good yield. organic-chemistry.org This strategic use of a nitrile-containing alkyne in a metal-catalyzed cycloaddition underscores the power of this methodology in the efficient assembly of complex molecular architectures. nih.gov Another synthesis of (+)-complanadine A by Sarpong and coworkers also highlights the importance of building blocks that can be elaborated into the characteristic pyridine moieties of the final product. organic-chemistry.orgnih.govnih.gov

Click Chemistry with this compound Derivatives

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forging a covalent link between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to generate the triazole ring. wikipedia.org

While direct examples of the CuAAC with this compound itself to form a simple triazole adduct are not extensively detailed in the cited literature, the principles of click chemistry are applicable to derivatives of this compound. For instance, a copper-mediated transformation of an alkyne into a nitrile has been reported to proceed through an iodotriazole intermediate, which is formed via a cycloaddition of an iodoalkyne with an azide. jst.go.jp This demonstrates the accessibility of triazole intermediates from alkyne precursors bearing nitrile functionalities or their precursors under copper catalysis. The robust nature of the CuAAC reaction suggests that a suitably protected or derivatized this compound could readily participate in such ligations to link it to azide-containing molecules, showcasing the potential of this compound in bioconjugation and materials science applications.

| Reaction Type | Reactants | Catalyst | Product | Key Feature | Reference |

| CuAAC | Terminal Alkyne, Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | High efficiency and regioselectivity | nih.gov |

| Copper-Mediated Nitrile Synthesis | Alkyne, TMSN₃, CuI | Copper(I) | Nitrile | Proceeds via an iodotriazole intermediate | jst.go.jp |

Functionalization of Silsesquioxanes

Other Coupling and Functionalization Reactions

Intermolecular Reactions with Fischer Carbenes

Fischer carbene complexes, which are transition metal carbene complexes, react with alkynes in a process known as benzannulation to form substituted phenols and quinones. organicreactions.org This reaction involves the assembly of a benzene (B151609) ring from the carbene complex, the alkyne, and a carbon monoxide ligand. organicreactions.org When this compound is used as the alkyne component, it can participate in these intermolecular cycloaddition reactions. caltech.educaltech.edu

The reaction of an aryl Fischer carbene with an alkyne typically yields a p-alkoxyphenol. msu.edu However, the reaction pathway can be influenced by the structure of the reactants and the reaction conditions. msu.edu In some cases, pentannulation can occur instead of benzannulation, leading to the formation of indanone derivatives. acs.orgnih.gov The electrophilic nature of the Fischer carbene carbon atom is a key feature driving these transformations. umb.edu

Transformations Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can undergo various chemical transformations. researchgate.net One of the most significant is its conversion into a tetrazole ring.

The [3+2] cycloaddition of a nitrile with an azide is a fundamental method for the synthesis of 5-substituted tetrazoles. thieme-connect.comacademie-sciences.fr This reaction converts the cyano group of a molecule like this compound into a tetrazole ring, a heterocyclic moiety with wide applications. thieme-connect.comacademie-sciences.fr The reaction is typically carried out using sodium azide in the presence of a catalyst, which can be a Lewis acid like zinc bromide or lead chloride, or a Brønsted acid. academie-sciences.frrsc.orgorganic-chemistry.org

The reaction conditions can be optimized to achieve high yields and purity. thieme-connect.com For instance, using amine salts in an aromatic solvent has been shown to be an effective method. thieme-connect.com The choice of catalyst is crucial; various metal salts and other reagents have been explored to facilitate this transformation under mild conditions. organic-chemistry.orgtandfonline.comorganic-chemistry.org The formation of the tetrazole from the nitrile moiety of this compound provides a pathway to novel compounds where the tetrazole ring is tethered to a five-carbon chain containing a terminal alkyne, offering further opportunities for functionalization via reactions like CuAAC. mdpi.com

Table 2: Catalysts for Nitrile to Tetrazole Conversion

| Catalyst Type | Examples |

|---|---|

| Lewis Acids | ZnBr₂, ZnCl₂, PbCl₂, AlCl₃, FeCl₃ |

| Brønsted Acids | Triethylammonium chloride, Sulfamic acid |

| Heterogeneous Catalysts | Zn/Al hydrotalcite, Nanocrystalline ZnO |

Compound Information

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139852 |

| Copper(II) sulfate (B86663) pentahydrate | 24462 |

| Sodium ascorbate | 23667558 |

| Octa(3-azidopropyl)silsesquioxane | 57345389 |

| Sodium azide | 33558 |

| Zinc bromide | 11181 |

| Lead(II) chloride | 24301 |

| Triethylammonium chloride | 11158 |

| Sulfamic acid | 5987 |

Advanced Spectroscopic and Analytical Characterization for Research on 5 Hexynenitrile

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is widely applied in the study of 5-hexynenitrile for both structural confirmation and the investigation of its gas-phase reactivity, particularly in distinguishing it from its isomers.

Gas-phase experiments within a mass spectrometer provide a unique environment to study the intrinsic properties and reactivity of ions, free from solvent effects. Ion-molecule reactions, where ions react with neutral molecules, are particularly insightful.

A novel and rapid method for differentiating isomers has been developed by combining gas chromatography (GC) with selective self-ion/molecule reactions (SSIMR) in an ion trap mass spectrometer (ITMS). researchgate.netnih.gov This technique involves the reaction of an ion with its own neutral precursor molecule.

In a key study, SSIMR was used to differentiate this compound from other isomers like aniline, 2-picoline, and 3-picoline. researchgate.netnih.gov The product ions generated from the SSIMR of this compound are distinct from those of the other isomers. Specifically, this compound produces protonated molecules [M+H]⁺, adducts of fragments [M+F]⁺, and dimer-related ions [2M+H]⁺. researchgate.netnih.gov This unique pattern of ion formation allows for its clear identification. The proposed method offers a swift and efficient means for isomer differentiation, often within minutes, demonstrating superiority over traditional electron ionization (EI) techniques. researchgate.netnih.gov

Table 1: Comparison of SSIMR Product Ions for Isomer Differentiation

| Compound | [M+H]⁺ | [M+F]⁺ / [M+CH]⁺ | [2M-H]⁺ / [2M+H]⁺ |

|---|---|---|---|

| This compound | ✔ | ✔ ([M+F]⁺) | ✔ ([2M+H]⁺) |

| Aniline | ✔ | ✔ ([M+CH]⁺ & [M+F]⁺) | ✔ ([2M-H]⁺) |

| 2-Picoline & 3-Picoline | ✔ | ✔ ([M+F]⁺) | ✔ ([2M-H]⁺) |

This table summarizes the characteristic product ions formed via Selective Self-Ion/Molecule Reaction (SSIMR) for this compound and its isomers, as reported in studies. researchgate.netnih.gov The unique combination of ions serves as a fingerprint for each compound.

Collisional activation, often used in tandem mass spectrometry (MS/MS), involves energizing a selected ion through collisions with a neutral gas, causing it to fragment. The resulting fragmentation pattern provides structural information. This technique is integral to the SSIMR method for isomer differentiation, where the product ions from the self-ion/molecule reaction can be further analyzed by collisionally activated decomposition (CAD). researchgate.netnih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes. caltech.edutue.nl Research has been conducted on the intermolecular reactions of this compound in the gas phase using ESI-MS. caltech.edu

In one study, this compound was used as a ligand added in excess to a solution containing a diazo compound and copper(I) to study intermolecular reactions. caltech.edu The experiments showed that the resulting non-covalent complex, [diazo compound+hexynenitrile+Cu]⁺, could be successfully transferred to the gas phase via ESI. Subsequent collisional activation of this complex was performed to probe its reactivity. The study noted that this compound is not strongly bound to the copper(I) ion in these complexes. caltech.educaltech.edu Further activation led to complex fragmentation pathways, including the unusual loss of a neutral methyl radical, demonstrating the utility of ESI-MS in probing the gas-phase chemistry of non-covalent assemblies containing this compound. caltech.edu

Gas-Phase Experiments and Ion-Molecule Reactions

Selective Self-Ion/Molecule Reaction (SSIMR) for Isomer Differentiation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the vibrational characterization of this compound. These methods provide detailed information regarding the molecule's functional groups and are sensitive to its conformational state. Commercially available reference spectra for this compound include Fourier-transform infrared (FTIR) spectra, obtained using both neat and attenuated total reflection (ATR) techniques, as well as Fourier-transform (FT) Raman spectra. nih.gov

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The terminal alkyne group gives rise to a sharp, weak C≡C stretching vibration and a strong, sharp ≡C-H stretching vibration. The nitrile group (C≡N) also exhibits a characteristic stretching band. The aliphatic C-H stretching and bending vibrations from the propylene (B89431) chain are also present. Raman spectroscopy offers complementary information, as vibrational modes that are weak in the IR spectrum, such as the C≡C stretch, may be strong in the Raman spectrum due to the change in polarizability during the vibration. libretexts.org

Vibrational Analysis and Conformational Assignment

The vibrational spectrum of this compound is complex due to its conformational flexibility. The molecule, with its single bonds in the alkyl chain, can exist as a mixture of several conformers at room temperature. Research based on microwave spectroscopy has revealed the presence of at least three distinct conformers that have been experimentally observed and characterized. researchgate.net

These conformers arise from the rotation around the C-C bonds and are typically described using anti and gauche notations. The possible conformations for the C-C-C-C backbone include anti-anti (AA), anti-gauche (AG), gauche-anti (GA), and gauche-gauche (GG). researchgate.net Experimental studies have successfully identified the AA, AG, and GA conformers for this compound. researchgate.net

Theoretical studies using ab initio quantum mechanical calculations have been employed to understand the relative energies and stability of these conformers. Such calculations have predicted that the gauche-gauche (GG) trans form of this compound is likely the lowest in energy. This stability is suggested to arise from an attractive electrostatic interaction between the π-electron densities of the alkyne and nitrile groups and the closest hydrogen atom on the next-nearest-neighbor carbon. researchgate.net The ongoing analysis of its vibrational states continues to be a subject of research. ifpan.edu.plifpan.edu.pl

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 | IR (Strong, Sharp) |

| Nitrile (C≡N) | C≡N Stretch | ~2250 | IR (Medium) |

| Alkyne (C≡C) | C≡C Stretch | ~2120 | Raman (Strong), IR (Weak/Medium) |

| Alkyl (CH₂) | C-H Stretch | 2850-2960 | IR (Strong) |

X-ray Crystallography

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique provides unambiguous proof of its molecular structure and conformational preferences in a crystalline environment. While a crystal structure of pure, isolated this compound is not widely detailed, its structure has been successfully elucidated when coordinated as a ligand in metal complexes. rsc.orgrsc.org The Crystallography Open Database (COD) contains records of crystal structures that include this compound as a component. nih.gov

Determination of Solid-State Structures

The solid-state structure of this compound has been characterized through single-crystal X-ray diffraction of its organometallic complexes. In a study involving photolabile ruthenium polypyridyl crosslinkers, this compound was used as a ligand. rsc.org A crystallographic analysis of a ruthenium complex containing two this compound ligands, specifically Ru(biq)(bpy)(this compound)₂[PF₆]₂, confirmed the connectivity and provided insight into the ligand's conformation. rsc.orgrsc.org

The analysis revealed the significant conformational flexibility of the nitrile-alkyl chain. rsc.org Under certain synthetic conditions (elevated temperature and longer reaction times), a cis-alkane conformation was observed, which was found to be less favorable for subsequent copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. rsc.org However, under milder conditions, the ligand adopted a conformation that appropriately positioned the terminal alkyne for the desired reaction, highlighting the importance of synthetic control over the ligand's solid-state structure. rsc.org The crystal structure of the Ru(biq)(bpy)(this compound)₂[PF₆]₂ complex was determined to be in the triclinic space group P-1. rsc.org

| Parameter | Value |

|---|---|

| Compound | Ru(biq)(bpy)(this compound)₂[PF₆]₂ |

| Formula | C₄₄H₄₄F₁₂N₆OP₂Ru |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Reference | rsc.org |

Applications and Emerging Research Areas of 5 Hexynenitrile

Ligand Design in Coordination Chemistry and Catalysis

The nitrile group of 5-hexynenitrile serves as an effective coordinating ligand for various transition metals, while its terminal alkyne provides a reactive handle for further functionalization. This dual-functionality is exploited in the design of complex molecular architectures.

A significant area of research involves the use of this compound as a monodentate, photolabile ligand in the synthesis of ruthenium polypyridyl complexes. nih.govwikipedia.org These complexes, such as Ru(bpy)₂(this compound)₂ and Ru(biq)₂(this compound)₂, are synthesized by coordinating two this compound ligands to a ruthenium center that is also bound by bidentate polypyridyl ligands like 2,2'-bipyridine (B1663995) (bpy) or 2,2'-biquinoline (B90511) (biq). nih.gov

The synthesis of these complexes requires carefully controlled conditions. For instance, the coordination of this compound is achieved under mild conditions to ensure the pendant alkyne group remains accessible for subsequent reactions. The synthesis of Ru(biq)₂(this compound)₂ starts from Ruthenium(III) chloride, which is reacted with biquinoline in the presence of hydroquinone (B1673460) as a reducing agent and excess lithium chloride to form the Ru(biq)₂Cl₂ intermediate. Subsequently, the this compound ligands are coordinated to the ruthenium center. The resulting complexes are characterized using methods like ¹H NMR spectroscopy, high-resolution ESI mass spectrometry, and UV-Vis absorption spectroscopy. The conformational flexibility of the this compound ligand is crucial; research has shown that the shorter 4-pentynenitrile ligand was incapable of forming functional crosslinkers for certain applications.

Table 1: Synthesized Ruthenium Polypyridyl Complexes with this compound

| Complex | Polypyridyl Ligands | Photolabile Ligands | Max Absorption (λmax) |

|---|---|---|---|

| 1 | 2,2'-bipyridine (bpy) | This compound | ~420 nm |

| 2 | 1x bpy, 1x 2,2'-biquinoline (biq) | This compound | ~450 nm |

| 3 | 2,2'-biquinoline (biq) | This compound | ~530 nm |

Data derived from studies on spectrally tunable ruthenium crosslinkers. fishersci.be

Ruthenium polypyridyl complexes are known for their photochemical activity. nih.govwikipedia.org Specifically, complexes containing nitrile-based ligands like this compound exhibit photoinduced ligand exchange upon irradiation with visible light. nih.govwikipedia.org This process is initiated by the absorption of light, which populates a metal-to-ligand charge transfer (MLCT) excited state. fishersci.be From this excited state, the complex can transition to a dissociative state, leading to the cleavage of the ruthenium-nitrile bond and the exchange of the this compound ligand with a coordinating solvent molecule, such as water. fishersci.cafishersci.fi

This property is highly tunable. By modifying the polypyridyl ligands—for example, by replacing bipyridine with the more π-conjugated biquinoline—the complex's absorption maximum can be red-shifted. fishersci.ca This allows for the creation of a series of complexes that are sensitive to different wavelengths of visible light. For instance, Ru(bpy)₂(this compound)₂ is sensitive to blue light (~410 nm), while Ru(biq)₂(this compound)₂ can be dissociated using orange light (~592 nm). fishersci.ca This wavelength-selective dissociation enables multiplexed applications where different materials can be addressed independently using different colors of light.

In the context of catalysis, this compound is not typically a chiral catalyst itself but serves as a crucial building block in the synthesis of ligands that can be used in asymmetric catalysis. nih.govfishersci.be Specifically, this compound is used as a reactant in cobalt(I)-catalyzed [2+2+2] cycloaddition reactions with 1,3-diynes. nih.govfishersci.cafishersci.be This reaction provides a one-step, regioselective route to produce annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines. fishersci.cafishersci.be

These bipyridine structures are a privileged class of ligands in transition-metal catalysis. fishersci.no By designing chiral versions of the catalyst used for the cycloaddition (e.g., using a planar chiral cobalt complex), it is possible to synthesize enantiomerically enriched or axially chiral bipyridine ligands. fishersci.noamericanelements.com These chiral ligands can then be complexed with other metals to create chiral catalysts for a wide range of enantioselective transformations. wikipedia.org Therefore, this compound plays a foundational role in the development of new chiral ligand scaffolds. fishersci.be

Synthesis of Ruthenium Polypyridyl Complexes

Materials Science and Polymer Chemistry

The dual reactivity of this compound is highly valuable in materials science, where it enables the synthesis of advanced functional polymers.

The ruthenium polypyridyl complexes containing this compound ligands, as described in section 5.1.1, have been developed as sophisticated crosslinking agents for hydrogel formation. nih.govwikipedia.org In this application, the pendant alkyne groups of the two coordinated this compound ligands act as reactive sites. These alkynes can readily undergo copper(I)-catalyzed alkyne–azide (B81097) cycloaddition (CuAAC), a highly efficient "click" reaction, with polymers that have been functionalized with azide groups, such as branched polyethylene (B3416737) glycol (PEG)-azide. fishersci.ca

Each ruthenium complex, possessing two alkyne functionalities, can thus link two polymer chains together, forming a crosslink. When mixed in solution, these components create a three-dimensional polymer network, resulting in the formation of a hydrogel. fishersci.fi A crystallographic analysis confirmed that the flexible chain of the this compound ligand appropriately positions the terminal alkyne for this crosslinking reaction.

The hydrogels formed using these ruthenium-based crosslinkers are inherently light-sensitive. fishersci.befishersci.no The crosslinks are based on the coordination of the this compound ligands to the ruthenium centers. As detailed in section 5.1.1.1, these ruthenium-nitrile bonds are photolabile and can be cleaved upon irradiation with visible light. nih.govfishersci.ca

When the hydrogel is exposed to a specific wavelength of light, the photoinduced ligand exchange reaction is triggered, causing the this compound ligands to dissociate from the ruthenium crosslinkers. fishersci.fi This breakage of the crosslinks leads to the degradation of the hydrogel network, causing it to dissolve into its constituent polymer chains and photoproducts. fishersci.befishersci.no This process allows for precise spatiotemporal control over the hydrogel's integrity. For example, hydrogels crosslinked with Ru(biq)₂(this compound)₂ degrade upon exposure to orange light (592 nm), while those crosslinked with Ru(bpy)₂(this compound)₂ remain intact until they are exposed to blue light (410 nm). fishersci.cafishersci.no This enables the selective and sequential degradation of different parts of a material, opening up applications in patterned biomaterials and controlled release systems. fishersci.no

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139852 |

| Ruthenium | 23950 |

| 2,2'-bipyridine | 1098 |

| 2,2'-biquinoline | 8412 |

| Poly(ethylene glycol) | 174 |

| Azide | 14793 |

| Copper | 23978 |

| Acetonitrile | 6342 |

| Water | 962 |

| Hydroquinone | 785 |

| Lithium chloride | 433294 |

| Silver hexafluorophosphate | 168464 |

| 4-pentynenitrile | 140560 |

| Benzene (B151609) | 241 |

| Diethyl ether | 3283 |

| 1,3-diynes | N/A (Class of compounds) |

| Cobalt | 23938 |

| Triphenylphosphine (B44618) | 11776 |

Functionalization of Nanomaterials

The unique chemical structure of this compound, featuring a terminal alkyne and a nitrile group, makes it a valuable molecule for the surface modification and functionalization of various nanomaterials. Its ability to participate in highly efficient chemical reactions allows for the covalent attachment of organic functionalities to inorganic nanostructures, thereby tuning their physical and chemical properties for specific applications.

Silsesquioxanes (SQs) are cage-like organosilicon compounds with a rigid inorganic silica (B1680970) core and an organic exterior, representing a unique class of nanomaterials. wikipedia.orgunisil.pl The functionalization of these nanostructures is a key area of research for creating advanced hybrid materials. unisil.pl

This compound has been successfully employed in the functionalization of silsesquioxanes through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com In a reported synthesis, azide-functionalized silsesquioxanes (iBuT₈-N₃ and DDSQ-N₃) were reacted with a variety of terminal alkynes, including this compound, to yield triazole-substituted silsesquioxane derivatives. mdpi.com A notable aspect of this reaction is that the applied catalytic conditions did not affect the nitrile (-CN) group present in this compound. mdpi.com This preserves the nitrile moiety, which can be used for further chemical modifications of the resulting silsesquioxane products, such as iBuT₈-A4 and DDSQ-2A4. mdpi.com This selective functionalization demonstrates the utility of this compound in creating multifunctional silsesquioxane-based materials with tailored properties for applications in catalysis, coordination chemistry, and materials science. mdpi.comrsc.org

Advanced Synthetic Building Block in Medicinal Chemistry (Excluding Dosage/Administration)

In the field of medicinal chemistry, this compound serves as a versatile starting material for the construction of complex molecular architectures. Its bifunctional nature allows it to be a key component in the synthesis of heterocyclic compounds and other structures that form the backbone of many biologically active molecules.

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net this compound is an effective precursor for synthesizing these important chemical entities through various catalytic cyclization strategies.

One prominent method is the cobalt-catalyzed [2+2+2] cycloaddition reaction. researchgate.netclockss.org This atom-economical process allows for the one-step, regioselective synthesis of annelated 3,3′-disubstituted 2,2′-bipyridines from the reaction of this compound with 1,3-diynes. researchgate.netthermofisher.com Bipyridines are crucial ligands in coordination chemistry and are substructures in many active compounds. clockss.org

Another powerful technique is the Sonogashira coupling followed by electrophilic cyclization. The coupling of this compound with N,N-dialkyl-2-iodoanilines, catalyzed by palladium and copper, yields N,N-dialkyl-o-(1-alkynyl)aniline intermediates. nih.gov These intermediates can then undergo electrophilic cyclization with iodine to form 3-iodoindoles, a class of heterocycles with significant applications in medicinal chemistry. nih.gov

Furthermore, this compound can participate in [3+2] cycloaddition reactions with nitrile oxides. For instance, its reaction with in-situ generated trifluoroacetonitrile (B1584977) oxide is used to prepare 5-substituted 3-trifluoromethylated isoxazoles. rsc.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocyclic Product | Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|

| 3,3′-Disubstituted 2,2′-Bipyridines | [2+2+2] Cycloaddition | Cobalt(I) complex | researchgate.net |

| 3-Iodoindoles | Sonogashira Coupling & Electrophilic Cyclization | Pd/Cu, Iodine | nih.gov |

| 3-Trifluoromethyl-5-(3-cyanopropyl)isoxazole | [3+2] Nitrile Oxide Cycloaddition | Et₃N (base) | rsc.org |

The utility of this compound extends to the synthesis of specific molecules with known or potential biological relevance. Its role as a building block allows for the incorporation of its cyanoalkyl chain into larger, more complex structures.

Research has demonstrated that a derivative of this compound can be used in an iron-catalyzed cycloaddition reaction as part of a synthetic route toward Complanadine A, a biologically active natural product. clockss.org Additionally, ruthenium polypyridyl complexes incorporating this compound, specifically Ru(biq)₂(this compound)₂ and Ru(bpy)₂(this compound)₂, have been developed. researchgate.net These complexes act as crosslinkers to form polyethylene glycol (PEG)-based hydrogels that can be degraded using visible light, showcasing potential applications in developing smart materials for biology and controlled release systems. researchgate.net

Moreover, this compound is used in the enantioselective synthesis of secondary allylic alcohols. acs.org These alcohols are critical chiral synthons for a wide array of naturally occurring and biologically active compounds. acs.org The reaction conditions are tolerant of the nitrile group, highlighting the compound's robustness as a synthetic intermediate in complex syntheses. acs.org

Precursors for Nitrogen-Containing Heterocyclic Compounds

Mechanistic Organic Chemistry Studies

This compound is also utilized as a substrate in fundamental studies aimed at understanding the detailed pathways of organic reactions. These mechanistic investigations provide crucial insights into reaction intermediates and transition states, which is essential for optimizing existing synthetic methods and developing new ones.

In the synthesis of 3-iodoindoles, the reaction of a this compound derivative, 6-[2-(dimethylamino)phenyl]-5-hexynenitrile, was observed to proceed more slowly and in lower yield compared to simple alkyl-substituted alkynes. nih.gov This finding led to the mechanistic proposal that the electron-withdrawing cyano group on the alkyl chain destabilizes the corresponding vinylic cation intermediate, which is crucial for the electrophilic cyclization step. nih.gov

The cobalt-catalyzed [2+2+2] cycloaddition of this compound to form bipyridines is believed to proceed through metallacycle intermediates. clockss.org Further mechanistic studies are needed to confirm the conversion pathway of these intermediates to the final pyridine (B92270) products. clockss.org The regioselectivity of the reaction is a key point of investigation, with factors like electronic conjugation and coordination of the catalyst to heteroatoms playing a deciding role. researchgate.net

In the gas phase, this compound has been used as a ligand in studies of intermolecular reactions involving charged copper and silver Fischer carbenes. caltech.edu These experiments, often coupled with density functional theory (DFT) calculations, allow for the detailed examination of reaction energetics and the structures of transient intermediates in a solvent-free environment. caltech.edu

Table 2: Mechanistic Insights from Reactions Involving this compound

| Reaction | Proposed Intermediate(s) | Mechanistic Aspect Investigated | Reference |

|---|---|---|---|

| Electrophilic Cyclization | Vinylic Cation | Effect of electron-withdrawing groups on intermediate stability | nih.gov |

| Cobalt-Catalyzed [2+2+2] Cycloaddition | Metallacycle | Regioselectivity, catalyst coordination | researchgate.netclockss.org |

| Gas-Phase Carbene Reaction | Fischer Carbene Complex | Intermolecular reactivity, energetics | caltech.edu |

Investigation of Regioselectivity and Chemoselectivity

The dual functionality of this compound, possessing both a terminal alkyne and a nitrile group, presents significant opportunities for investigating and controlling selectivity in chemical transformations. The distinct reactivity of these two groups allows for targeted reactions, and their interaction within the same molecule can lead to complex and selective cyclization reactions. Research in this area focuses on directing reactions to a specific functional group (chemoselectivity) or controlling the orientation of bond formation in reactions involving the alkyne (regioselectivity).

Regioselectivity in Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful method for synthesizing substituted pyridine rings, and this compound is a key substrate in this chemistry. The reaction involves the combination of the nitrile group and the alkyne from one molecule of this compound with another alkyne. When unsymmetrical alkynes are used, the reaction can potentially form different regioisomers.

Pioneering work in this area involved the cobalt-catalyzed reactions of this compound with 2-pyridylacetylene derivatives, which yielded a mixture of 2,2'- and 2,3'-bipyridines. clockss.org The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. clockss.org

Further studies have demonstrated that high regioselectivity can be achieved in the cobalt(I)-catalyzed [2+2+2] cycloaddition of this compound with 1,3-diynes to form 3,3′-disubstituted 2,2′-bipyridines. researchgate.netnih.gov In the case of symmetric diynes, the regioselectivity of the initial cycloaddition is governed electronically by the conjugation of the triple bonds. researchgate.netnih.gov For certain substrates, the coordination of the cobalt catalyst to other functional groups in the reactants, such as an aminomethyl group over the hexynenitrile nitrogen, can direct the regiochemical outcome of the second cycloaddition step. researchgate.netnih.gov

The choice of catalyst and ligands can also dramatically influence regioselectivity. For instance, in some iron-catalyzed cycloadditions, the addition of triphenylphosphine (PPh3) was found to alter the regioselectivity, a phenomenon that warrants further investigation. clockss.org

Another example of high regioselectivity is observed in the 1,3-dipolar cycloaddition reaction of this compound. The reaction with trifluoromethyl nitrile oxide exclusively produces the 5-substituted isoxazole. ucl.ac.uk This type of reaction is generally governed by the electronic and steric properties of both the dipolarophile (this compound) and the 1,3-dipole. organic-chemistry.org

Table 1: Regioselectivity in the Cobalt-Catalyzed [2+2+2] Cycloaddition of this compound with Diynes

| Diyne Reactant | Catalyst System | Products | Key Finding | Reference |

|---|---|---|---|---|

| Symmetric 1,3-diynes | Cobalt(I) | Annelated symmetric 3,3′-disubstituted 2,2′-bipyridines | Total regioselectivity is achieved due to the electronic conjugation of the triple bonds. | researchgate.netnih.gov |

| Aminomethylated diynes | Cobalt(I) | Annelated 3,3′-disubstituted 2,2′-bipyridines | Regioselectivity is controlled by the preferential coordination of cobalt to the aminomethyl group. | researchgate.netnih.gov |

| 2-Pyridylacetylene derivatives | CpCo(CO)2 | Mixture of 2,2'- and 2,3'-bipyridines | Regioselectivity is influenced by both steric and electronic factors. | clockss.org |

Chemoselectivity in Annulation and Coupling Reactions

The presence of two different reactive sites in this compound makes it an excellent substrate for studying chemoselectivity. In a Brønsted acid-catalyzed [2+2+2] annulation with ynamides, the chemoselectivity was found to be dependent on the reactant concentration. At higher concentrations, a trimolecular annulation occurs, incorporating the ynamide and both the alkyne and nitrile functionalities of this compound. However, at lower concentrations, a surprising shift in reactivity is observed. The alkyne of one this compound molecule acts as the coupling partner for another, leading to a bimolecular [2+2+2] annulation and the formation of a bicyclic pyridine. This demonstrates that reaction conditions can be tuned to favor intermolecular versus intramolecular participation of the functional groups.

Table 2: Effect of Concentration on the Chemoselectivity of the Tf2NH-catalyzed Annulation of this compound and Ynamides

| Concentration | Reaction Type | Product | Reference |

|---|---|---|---|

| High | Trimolecular Annulation | Pyridine derivative | |

| Low | Bimolecular [2+2+2] Annulation | Bicyclic pyridine |

Chemoselectivity is also a key consideration in other transformations. For example, the selective reduction of the nitrile group in the presence of an alkyne has been explored. While many reducing agents would attack both functional groups, specific reagents like diisobutylaluminium hydride (DIBAL-H) or catalytic systems can be employed for the selective hydrogenation of the nitrile to a primary amine, leaving the alkyne intact. acs.org Conversely, selective hydration of the alkyne to a ketone without affecting the nitrile group is also an important transformation. core.ac.uk

Furthermore, in ruthenium-catalyzed intermolecular alkene-alkyne coupling reactions between 3-butenol and this compound, a synthetic metalloprotein catalyst demonstrated higher regioselectivity for the linear product compared to the protein-free catalyst, showcasing how biocatalytic approaches can enhance selectivity. rsc.org

Future Directions and Challenges in 5 Hexynenitrile Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of 5-hexynenitrile lies in the development of more sustainable and efficient synthetic methods. Current research heavily relies on transition-metal-catalyzed reactions that, while powerful, present opportunities for improvement in terms of environmental impact and resource efficiency.

One of the most promising strategies is the use of [2+2+2] cycloaddition reactions. clockss.org This type of reaction, which combines three unsaturated molecules (like two alkynes and one nitrile) in a single step, is inherently atom-economical as all atoms from the starting materials are incorporated into the final product. clockss.org Cobalt(I)-catalyzed [2+2+2] cycloadditions between this compound and 1,3-diynes have been demonstrated as a one-step, regioselective method to produce complex molecules like 3,3'-disubstituted 2,2'-bipyridines. These cycloaddition methods are considered a straightforward and atom-economical route to substituted pyridines. clockss.org Future work will likely focus on replacing expensive or toxic catalysts with more abundant and benign alternatives, such as iron, and optimizing reaction conditions to minimize waste and energy consumption. clockss.orgresearchgate.net The development of catalytic processes that are scalable and utilize renewable resources will be crucial for the industrial viability of this compound-derived products. researchgate.net

Expansion of Catalytic Systems and Ligand Scaffolds

The reactivity of this compound is largely dictated by the choice of catalyst and its associated ligands. Expanding the toolkit of catalytic systems is essential for unlocking new transformations and improving the selectivity of existing ones. While cobalt and ruthenium complexes have shown significant utility, there is a growing interest in exploring other transition metals. clockss.orgrsc.org For instance, the first homogeneous iron complex-catalyzed [2+2+2] cycloaddition involving a this compound derivative has been developed, offering a more cost-effective and environmentally friendly alternative to cobalt. clockss.org

The rational design of ligand scaffolds is another critical frontier. Ligands play a pivotal role in modulating the steric and electronic properties of the metal center, thereby controlling the chemo-, regio-, and enantioselectivity of the reaction. Research has employed various ligands, including cyclopentadienyl (B1206354) (Cp) ligands for cobalt and polypyridyl ligands like bipyridine (bpy) and biquinoline (biq) for ruthenium. clockss.orgrsc.orgacs.org The development of novel ligand architectures, such as chiral PYBOX ligands or custom-designed phosphine (B1218219) ligands, could enable highly asymmetric transformations that are currently challenging. acs.org The creation of well-defined, unsymmetrical ligand scaffolds is a key strategy for achieving cooperative effects in catalysis. researchgate.net Future research will likely focus on high-throughput screening of new ligand libraries and the use of computational chemistry to predict the performance of new catalyst-ligand combinations. nih.gov

Exploration of Novel Reactivity Patterns

While the [2+2+2] cycloaddition represents a major reactivity pattern for this compound, there is significant potential for discovering and developing new transformations. clockss.org The distinct reactivity of the alkyne and nitrile functionalities allows for selective or sequential reactions.

Recent studies have shown that the alkyne group can participate in reactions while the nitrile remains untouched. In a copper-catalyzed transannulation reaction of pyridotriazoles with this compound, the reaction showed a strong preference for the alkyne over the nitrile group, furnishing an indolizine (B1195054) product with an intact nitrile moiety. rsc.org This chemoselectivity opens up possibilities for subsequent modifications of the nitrile group.

Another novel application involves the intermolecular alkene-alkyne coupling of 3-butenol with this compound, catalyzed by an artificial metalloprotein containing a modified Cp*Ru complex. rsc.org This biohybrid catalyst demonstrated higher regioselectivity compared to the protein-free catalyst, highlighting a novel approach to controlling reactivity. rsc.org Furthermore, this compound has been employed in selective self-ion/molecule reactions in an ion trap mass spectrometer, where it produces characteristic [M+H]+, [M+F]+ (adducts of fragments), and [2M+H]+ ions, providing a method for isomer differentiation. nih.gov Future research will aim to uncover new cycloadditions, cross-coupling reactions, and tandem processes that leverage the unique bifunctionality of the molecule.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly vital for advancing research on complex molecules like this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition states, and the origins of selectivity, which can be difficult to determine through experiments alone.

For example, computational studies have been used to investigate the different modes of coordination of the nitrile group to a cobalt center during cycloaddition reactions. acs.org In studies of the intermolecular [5+2] cycloaddition, patterns of regioselectivity were successfully correlated with data from DFT calculations, leading to a general mechanistic model. stanford.edu In another study, the conformational landscape of this compound was investigated through a combination of microwave spectroscopy and quantum mechanical calculations. researchgate.net These studies revealed the presence of multiple stable conformers and found that including electron correlation effects in the calculations was critical to correctly predict their relative energy ordering. researchgate.net This integrated approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, accelerates the discovery and optimization of new reactions and catalysts.

Discovery of New Applications in Functional Materials and Chemical Biology

The unique structure of this compound makes it an attractive candidate for the synthesis of advanced functional materials and probes for chemical biology. Its ability to act as a linker or crosslinker is particularly promising.

A significant application has been demonstrated in the creation of photoresponsive hydrogels. rsc.org Ruthenium polypyridyl complexes featuring this compound as a photolabile ligand have been designed as crosslinkers. rsc.orgsemanticscholar.org In this system, the terminal alkyne of the ligand is used to form the hydrogel network with azide-modified polymers (like polyethylene (B3416737) glycol, PEG) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgsemanticscholar.org The nitrile end coordinates to the ruthenium center, and upon irradiation with visible light, the nitrile ligand is released, leading to the degradation of the hydrogel. rsc.orgresearchgate.net This allows for spatiotemporal control over the material's properties. The development of these crosslinkers has enabled the formation of hydrogels that can be selectively degraded using different wavelengths of light. rsc.orgresearchgate.net

In chemical biology, this compound has been used in the synthesis of an artificial ruthenium-containing β-barrel protein designed to catalyze alkene-alkyne coupling reactions. rsc.org The compound has also been identified as a suitable nitrile-functional compound for potential use in scavenging agents and in the functionalization of polymers. google.comgoogle.com Future work will likely explore its incorporation into other polymeric systems, surfaces, and biomolecular conjugates to create novel sensors, drug delivery systems, and catalytic biomaterials. mdpi.com

Q & A

Q. What ethical considerations apply when publishing studies on this compound?

- Methodological Answer : Disclose conflicts of interest (e.g., funding sources) and ensure compliance with chemical safety regulations (OSHA, REACH). Cite prior work accurately to avoid plagiarism, and provide full experimental details to enable replication .

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 93.13 g/mol | |

| Boiling Point | 115–117°C | |

| Density | 0.889 g/cm³ | |

| Refractive Index (RI) | 1.4389 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.